molecular formula C6H5ClN2O2 B13315031 5-Chloro-N-hydroxypyridine-3-carboxamide

5-Chloro-N-hydroxypyridine-3-carboxamide

Cat. No.: B13315031
M. Wt: 172.57 g/mol
InChI Key: DDAAGMIVYMFTDK-UHFFFAOYSA-N
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Description

5-Chloro-N-hydroxypyridine-3-carboxamide is a chemical compound for research and development applications. It features a pyridine ring core substituted with a chloro group and an N-hydroxy carboxamide moiety. This structure is closely related to pyridine-3-carboxamide analogs, a class of compounds noted for significant biological activity in scientific literature. Pyridine-3-carboxamide derivatives have been investigated for their antimicrobial properties. For instance, molecular docking studies of similar compounds have demonstrated strong binding affinities to bacterial targets, such as the Lectin protein in Ralstonia solanacearum , a pathogen that causes bacterial wilt in tomatoes . These analogs have shown promise in enhancing disease resistance in plants, reducing pathogen infection rates, and improving seed germination and seedling vigor . Furthermore, the 5-chloro-pyrazinecarboxamide motif is known to exhibit potent in vitro antimycobacterial activity, including against Mycobacterium tuberculosis , by potentially inhibiting the mycobacterial Fatty Acid Synthase I (FAS I) system . The presence of both chloro and N-hydroxy substituents on the heteroaromatic ring system is typically associated with influencing the compound's lipophilicity, binding interactions, and overall bioactivity, making it a valuable scaffold for exploratory research in medicinal and agricultural chemistry . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

5-chloro-N-hydroxypyridine-3-carboxamide

InChI

InChI=1S/C6H5ClN2O2/c7-5-1-4(2-8-3-5)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

DDAAGMIVYMFTDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)NO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is a critical aspect of the synthesis of 5-Chloro-N-hydroxypyridine-3-carboxamide, requiring precise methods for the introduction of both chlorine and hydroxyl groups.

Methods for Chlorination at the Pyridine Moiety

The introduction of a chlorine atom at the 5-position of the pyridine ring can be achieved through various chlorination methods. Electrophilic chlorination of the electron-deficient pyridine ring is often challenging and may require harsh reaction conditions.

One common industrial approach involves high-temperature, vapor-phase chlorination of pyridine or its derivatives using molecular chlorine (Cl₂) google.com. These reactions are typically carried out at temperatures above 250°C and can be performed in multiple stages to control the selectivity google.com. For instance, a two-stage reaction can be employed where the pyridine compound, chlorine, and an inert gas are passed through a hot spot controlled at 350°C to 500°C, followed by a second reaction zone at a lower temperature google.com.

For laboratory-scale synthesis, other chlorinating agents are often preferred. N-Chlorosuccinimide (NCS) is a versatile reagent for the chlorination of various heterocyclic compounds, including pyridine derivatives mdpi.com. The reaction conditions for NCS chlorination are generally milder than high-temperature gas-phase reactions.

Another effective method for the chlorination of hydroxypyridines is the use of phosphorus oxychloride (POCl₃) google.com. This reagent can efficiently convert hydroxypyridines to their corresponding chloropyridines, often in a solvent-free manner at elevated temperatures google.com. The use of an equimolar amount of POCl₃ with a base like pyridine in a sealed reactor has been shown to be an efficient method for large-scale preparations google.com.

Chlorination MethodReagent(s)Typical ConditionsSubstrateReference
Vapor-Phase ChlorinationCl₂, Inert Gas> 250°CPyridine google.com
Electrophilic ChlorinationN-Chlorosuccinimide (NCS)60°C in AcetonitrilePyrazolopyridine mdpi.com
Dehydrative ChlorinationPhosphorus Oxychloride (POCl₃)140-160°C, sealed reactorHydroxypyridine google.com

Introduction of Hydroxyl Groups onto Pyridine Rings

The introduction of a hydroxyl group onto a pyridine ring can be a complex transformation due to the electronic nature of the heterocycle. One innovative method involves the photochemical valence isomerization of pyridine N-oxides. This metal-free approach allows for the C3-selective hydroxylation of pyridines with operational simplicity and compatibility with a diverse array of functional groups lew.roresearchgate.net. The process typically involves the irradiation of a pyridine N-oxide at 254 nm in the presence of a rearrangement promoter like acetic acid lew.ro.

Another strategy involves the diazotization of an aminopyridine followed by hydrolysis of the resulting diazonium salt. For example, 2-amino-5-chloropyridine can be diazotized to prepare 2-hydroxy-5-chloropyridine sigmaaldrich.com. This method is a classical approach for introducing a hydroxyl group onto an aromatic ring.

Enzymatic hydroxylation also presents a green and highly specific alternative. For instance, the microbial metabolism of 4-hydroxypyridine by Agrobacterium sp. involves hydroxylation to pyridine-3,4-diol, catalyzed by a mixed-function mono-oxygenase.

Hydroxylation MethodReagent(s)/SystemKey FeaturesSubstrateReference
Photochemical RearrangementPyridine N-oxide, UV light (254 nm), Acetic AcidC3-selective, metal-freePyridine N-oxides lew.roresearchgate.net
Diazotization-HydrolysisNaNO₂, H₂SO₄ then H₂OClassical, requires amino precursor2-Amino-5-chloropyridine sigmaaldrich.com
Enzymatic HydroxylationAgrobacterium sp. (4-hydroxypyridine-3-hydroxylase)Highly specific, requires O₂ and NADH/NADPH4-Hydroxypyridine

Carboxamide Formation and N-Hydroxylation Approaches

The formation of the N-hydroxylated carboxamide functionality is a key step in the synthesis of the target molecule. This typically involves the formation of an amide bond between a pyridine carboxylic acid and hydroxylamine (B1172632).

Amide Bond Forming Reactions

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable without activation. A common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride, acid anhydride, or an activated ester.

5-Chloronicotinic acid can be converted to its corresponding acyl chloride, 5-chloronicotinoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with hydroxylamine to form the desired N-hydroxy amide.

Alternatively, various coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with hydroxylamine. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Amidation MethodActivating Agent/ReagentDescriptionStarting Material
Acyl Chloride RouteThionyl chloride (SOCl₂) or Oxalyl chlorideThe carboxylic acid is converted to a highly reactive acyl chloride, which then reacts with the amine.Carboxylic Acid
Carbodiimide CouplingDCC or EDC, often with HOBtThe carboxylic acid is activated in situ to form a reactive O-acylisourea intermediate.Carboxylic Acid

Synthetic Routes for N-Hydroxylated Amide Functionality

The synthesis of N-hydroxylated amides, also known as hydroxamic acids, can be achieved by reacting a carboxylic acid or its activated derivative with hydroxylamine (NH₂OH) or its salts, such as hydroxylamine hydrochloride.

When using an acyl chloride, the reaction with hydroxylamine is typically carried out in the presence of a base to neutralize the HCl byproduct. The direct coupling of a carboxylic acid with hydroxylamine hydrochloride often requires a coupling agent and a base to both activate the carboxylic acid and liberate the free hydroxylamine.

An alternative approach involves the use of protected hydroxylamines, followed by a deprotection step. This can be advantageous in complex syntheses where the unprotected hydroxylamine might be incompatible with other functional groups present in the molecule.

Multi-step Synthetic Sequences for this compound

Proposed Synthetic Route:

Activation of 5-Chloronicotinic Acid: The synthesis would begin with the activation of the carboxylic acid group of 5-chloronicotinic acid. A common and effective method is the conversion to the corresponding acyl chloride, 5-chloronicotinoyl chloride. This can be achieved by reacting 5-chloronicotinic acid with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM) or toluene, sometimes with a catalytic amount of dimethylformamide (DMF).

Reaction: 5-Chloronicotinic acid + SOCl₂ → 5-Chloronicotinoyl chloride + SO₂ + HCl

Formation of the N-Hydroxy Amide: The resulting 5-chloronicotinoyl chloride would then be reacted with hydroxylamine or, more commonly, hydroxylamine hydrochloride in the presence of a base. The base, such as triethylamine or pyridine, is necessary to neutralize the hydrochloric acid formed during the reaction and to liberate the free hydroxylamine from its salt. The reaction is typically carried out in an aprotic solvent at controlled temperatures to afford the final product, this compound.

Reaction: 5-Chloronicotinoyl chloride + NH₂OH·HCl + Base → this compound + Base·HCl

This proposed two-step sequence represents a logical and efficient approach to the synthesis of this compound, utilizing well-established and reliable chemical transformations. The purification of the final product would likely involve standard techniques such as recrystallization or column chromatography.

Precursor Synthesis and Intermediate Derivatization

The primary precursor for the synthesis of this compound is 5-chloronicotinic acid . A common laboratory-scale synthesis of this precursor involves the hydrolysis of its corresponding ester, such as ethyl 5-chloronicotinate. This reaction is typically carried out by heating the ester with an aqueous base, like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

To facilitate the final amide bond formation with hydroxylamine, the carboxylic acid group of 5-chloronicotinic acid must be activated. A standard method for this activation is the conversion of the carboxylic acid into an acyl chloride . This derivatization is commonly achieved by treating 5-chloronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting intermediate, 5-chloronicotinoyl chloride , is a highly reactive electrophile, primed for nucleophilic attack by hydroxylamine.

Another approach to activate the carboxylic acid is to convert it into an ester, which can then react with hydroxylamine. This method, while generally less reactive than using an acyl chloride, offers an alternative pathway for the synthesis.

The table below summarizes the key precursors and their roles in the synthesis.

Compound NameRole in Synthesis
5-Chloronicotinic acidPrimary precursor containing the pyridine ring and chloro-substituent.
5-Chloronicotinoyl chlorideActivated intermediate for amide bond formation.
HydroxylamineNucleophile that provides the N-hydroxy group of the final product.

Reaction Mechanisms and Stereochemical Considerations

The core chemical transformation in the synthesis of this compound is the formation of the hydroxamic acid functional group. This reaction proceeds via a nucleophilic acyl substitution mechanism.

When 5-chloronicotinoyl chloride is used as the intermediate, the reaction mechanism involves the following steps:

Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), being a potent nucleophile, attacks the electrophilic carbonyl carbon of 5-chloronicotinoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

Deprotonation: A base, which can be another molecule of hydroxylamine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final product, this compound.

Regarding stereochemical considerations , the target molecule, this compound, is achiral, meaning it does not have a stereocenter and therefore does not exist as different stereoisomers. However, stereochemistry can be a crucial factor in the synthesis of related, more complex pyridine derivatives that do contain chiral centers. In such cases, the use of chiral catalysts or auxiliaries can lead to the stereoselective formation of one enantiomer or diastereomer over another. While not directly applicable to the synthesis of the title compound, it is an important consideration in the broader context of pyridine chemistry.

Advanced Synthetic Methodologies and Catalysis

Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and sustainability. Advanced methodologies, including catalysis and microwave-assisted synthesis, are highly relevant to the preparation of this compound and its analogs.

Catalytic Approaches in Pyridine Synthesis

While the final step in the synthesis of this compound is an amidation, catalytic methods are instrumental in the synthesis of the pyridine core itself. Various catalytic strategies have been developed for the construction of substituted pyridine rings. These include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki, Stille, and Negishi couplings are powerful tools for introducing substituents onto a pre-existing pyridine ring.

Cycloaddition Reactions: [4+2] cycloadditions (Diels-Alder reactions) involving 1-azadienes can be used to construct the pyridine ring, often with catalytic mediation.

Condensation Reactions: The Hantzsch pyridine synthesis, a classic method, involves the condensation of a β-ketoester, an aldehyde, and ammonia, and can be catalyzed by various acids or metal catalysts.

Furthermore, direct catalytic amidation of carboxylic acids with amines is an area of intense research. These methods, which avoid the need for stoichiometric activating agents, often employ catalysts based on boron, titanium, or zirconium. Such catalytic approaches could, in principle, be applied to the direct reaction of 5-chloronicotinic acid with hydroxylamine, offering a more atom-economical route to the final product.

Microwave-Assisted Synthesis for Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating.

The synthesis of hydroxamic acids from esters and hydroxylamine has been shown to be significantly enhanced by microwave irradiation. In a study on the transformation of various esters into hydroxamic acids, microwave heating dramatically reduced reaction times from hours to minutes while maintaining high yields and preserving the stereochemical integrity of chiral substrates. This suggests that the conversion of an ester of 5-chloronicotinic acid to this compound could be efficiently achieved using this technology.

Similarly, the synthesis of other pyridine derivatives has been successfully performed under microwave conditions. For instance, the preparation of pyrido[2,3-d]imidazole derivatives was achieved in a one-pot, microwave-assisted protocol, demonstrating the utility of this technology for constructing complex pyridine-based scaffolds chemrxiv.org.

The table below presents a comparison of conventional and microwave-assisted methods for a related hydroxamic acid synthesis.

MethodReaction TimeYield
Conventional Heating4 hours75%
Microwave Irradiation6 minutes85%

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through the lens of these principles.

Key green chemistry considerations for this synthesis include:

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Direct catalytic amidation of 5-chloronicotinic acid with hydroxylamine would be superior in this regard to methods that use stoichiometric activating agents, as the only byproduct would be water.

Use of Safer Solvents: Traditional organic solvents can be hazardous. The development of synthetic routes that use greener solvents, such as water, ethanol, or even solvent-free conditions, is a key goal. Some pyridine syntheses have been successfully carried out in water or under solvent-free conditions, often with microwave assistance nih.gov.

Catalysis: As discussed previously, the use of catalysts is a cornerstone of green chemistry. Catalytic routes reduce waste by avoiding stoichiometric reagents and often allow for milder reaction conditions.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Molecular Structure Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 5-Chloro-N-hydroxypyridine-3-carboxamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton.

The pyridine (B92270) ring protons, being in an aromatic environment, would typically appear in the downfield region (generally δ 7.0-9.0 ppm). The specific chemical shifts for the protons at positions 2, 4, and 6 would be influenced by the electron-withdrawing effects of the nitrogen atom, the chloro group, and the carboxamide group. Furthermore, spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets, or more complex multiplets), which help to establish their relative positions on the ring. The protons of the N-hydroxy and amide groups (N-OH and N-H) would appear as broad singlets, and their chemical shifts could vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Signals for this compound

Proton Assignment Expected Multiplicity Predicted Chemical Shift (δ) Range (ppm) Notes
Pyridine H-2 Doublet (d) or Singlet (s) 8.5 - 9.0 Influenced by adjacent nitrogen and carboxamide group.
Pyridine H-4 Doublet (d) or Singlet (s) 7.5 - 8.5 Influenced by adjacent chloro and carboxamide groups.
Pyridine H-6 Doublet (d) or Singlet (s) 8.0 - 8.8 Influenced by adjacent nitrogen and chloro group.
Amide N-H Broad Singlet (br s) 9.0 - 11.0 Chemical shift is solvent and concentration dependent.
Hydroxyl O-H Broad Singlet (br s) 10.0 - 12.0 Chemical shift is solvent and concentration dependent.

Note: This table is illustrative and based on general principles of NMR spectroscopy for analogous structures. Actual experimental values may differ.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms and their chemical environments. The spectrum for this compound would display separate signals for each of its six carbon atoms.

The carbon atom of the carbonyl group (C=O) in the carboxamide function is characteristically found far downfield (typically δ 160-175 ppm). The five carbons of the pyridine ring would have chemical shifts in the aromatic region (δ 120-160 ppm), with their exact positions dictated by the attached substituents. The carbon atom bonded to the chlorine (C-5) would be directly influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Signals for this compound

Carbon Assignment Predicted Chemical Shift (δ) Range (ppm)
Carbonyl (C=O) 160 - 175
Pyridine C-2 145 - 155
Pyridine C-3 130 - 140
Pyridine C-4 135 - 145
Pyridine C-5 125 - 135
Pyridine C-6 140 - 150

Note: This table is illustrative and based on general principles of NMR spectroscopy for analogous structures. Actual experimental values may differ.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to confirm the positions of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ from the amide group.

C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1650 and 1690 cm⁻¹, characteristic of the carbonyl group in the amide.

N-H Bend (Amide II): A band in the 1550-1640 cm⁻¹ region.

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.

C-Cl Stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Hydroxyl (O-H) Stretching 3200 - 3600 (Broad)
Amide (N-H) Stretching 3300 - 3500
Carbonyl (C=O) Stretching (Amide I) 1650 - 1690 (Strong)
Aromatic Ring C=C / C=N Stretching 1400 - 1600
Chloroalkane (C-Cl) Stretching 600 - 800

Note: This table is illustrative. The exact position and appearance of bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₆H₅ClN₂O₂), the high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental composition.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M⁺+2). Analysis of the fragmentation pattern under techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS) would reveal the loss of specific neutral fragments (e.g., OH, CO, HCl), providing further corroboration of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial information about molecular structure and connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure. This technique can precisely map the three-dimensional arrangement of atoms in a crystalline sample, providing definitive data on bond lengths, bond angles, and torsion angles.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the planarity of the pyridine ring and provide the exact geometry of the N-hydroxypyridine-carboxamide substituent. Furthermore, it would reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the amide and hydroxyl groups, which govern the crystal packing and influence the physical properties of the compound in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to verify its purity and confirm its elemental composition.

For this compound, the molecular formula is C₆H₄ClN₃O₂. Based on this formula, the theoretical elemental composition can be precisely calculated. While experimental findings for this specific compound are not readily cited in the literature, the table below outlines the expected theoretical percentages that would be used for verification. nih.gov

Interactive Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )% Composition
CarbonC12.011186.5838.62%
HydrogenH1.008186.582.16%
ChlorineCl35.453186.5819.00%
NitrogenN14.007186.5822.51%
OxygenO15.999186.5817.71%

UV/Vis Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of absorption are characteristic of the molecule's structure, particularly the presence of chromophores like aromatic rings and functional groups with double bonds or lone pairs of electrons.

The structure of this compound contains a substituted pyridine ring and a carboxamide group, both of which are chromophores. The expected electronic transitions would include:

π → π* (pi to pi-star) transitions: These occur in molecules with conjugated π-systems, such as the pyridine ring. They are typically high-energy transitions, resulting in strong absorption bands. libretexts.org

n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the nitrogen and oxygen atoms) to an antibonding π* orbital. These are generally lower in energy and intensity compared to π → π* transitions. libretexts.org

The position and intensity of these absorption bands can be influenced by the solvent. A change in solvent polarity can stabilize or destabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (λ_max). For instance, a shift to a shorter wavelength (blue-shift or hypsochromic shift) is often observed for n→π* transitions when the solvent polarity increases. libretexts.org Conversely, a shift to a longer wavelength (red-shift or bathochromic shift) can occur for π→π* transitions. libretexts.org

Furthermore, UV/Vis spectroscopy is a valuable tool for studying tautomerism. Hydroxypyridines, for example, can exist in equilibrium with their pyridone tautomers. chemtube3d.comchemtube3d.com This equilibrium is often sensitive to the solvent environment. wikipedia.org For this compound, potential tautomeric equilibria, such as the amide-imidic acid or the N-hydroxy-N-oxide forms, could be investigated. Each tautomer would exhibit a distinct UV/Vis spectrum, and by analyzing the spectra in various solvents, the relative prevalence of each form could be determined. rsc.orgrsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. nanobioletters.comresearchgate.net It provides a balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest. nanobioletters.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, and to characterize the molecule's electronic landscape.

The optimization process systematically adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained. These theoretical values provide a detailed picture of the molecule's shape in the gas phase.

Furthermore, DFT is used to calculate crucial electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Other properties, such as the molecular electrostatic potential (MEP) map, can visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack. researchgate.neteurjchem.com

Table 1: Representative Theoretical Geometric and Electronic Parameters for 5-Chloro-N-hydroxypyridine-3-carboxamide (Illustrative) Note: The following data are illustrative examples of parameters that would be generated from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory). Specific published data for this compound is not available.

Parameter TypeParameterIllustrative Value
Bond Lengths (Å)C-Cl1.745
C=O (carboxamide)1.230
N-OH (hydroxamate)1.401
Bond Angles (°)Pyridine (B92270) C-C(Cl)-C118.5
O=C-N122.0
Electronic PropertiesHOMO Energy (eV)-6.85
LUMO Energy (eV)-1.75
HOMO-LUMO Gap (eV)5.10

Beyond DFT, other quantum mechanical methods are available for molecular characterization. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net While often more computationally demanding than DFT, they can provide valuable benchmark data.

Semi-empirical methods, on the other hand, use approximations and parameters derived from experimental data to simplify calculations. This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems. While less accurate, they are useful for initial conformational searches and for generating preliminary models of large assemblies of molecules.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time, providing a view of its dynamic behavior and conformational flexibility. nih.gov An MD simulation tracks the trajectory of a molecule by solving Newton's equations of motion, offering insights into how it samples different shapes or conformations in a simulated environment (e.g., in water).

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the protein or ligand backbone atoms over time from a reference structure, indicating the stability of the system. researchgate.netresearchgate.net A stable RMSD value suggests that the system has reached equilibrium. nih.govresearchgate.net The RMSF analyzes the fluctuation of individual residues or atoms, highlighting the more flexible or rigid regions of the molecule. nih.gov For this compound, MD simulations could reveal its preferred conformations in solution and the flexibility of its rotatable bonds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govdovepress.com This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor binding. mdpi.com

The process involves placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, typically reported as a binding energy in kcal/mol. nih.govmdpi.com Lower (more negative) binding energies suggest a more favorable interaction. nih.gov The analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key amino acid residues in the receptor's active site. dovepress.comnih.gov

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (Illustrative) Note: The following data are illustrative examples of parameters that would be generated from a molecular docking study. Specific published data for this compound is not available.

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Enzyme X-8.5TYR 82Hydrogen Bond (with hydroxamate -OH)
ASP 120Hydrogen Bond (with amide N-H)
PHE 150π-π Stacking (with pyridine ring)

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting the spectroscopic properties of molecules. nih.govchemrxiv.org Theoretical vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated from the optimized molecular geometry. chemrxiv.orgmdpi.com

For instance, the vibrational frequencies corresponding to the stretching and bending of specific bonds (e.g., C=O, N-H, C-Cl) can be calculated and assigned. nih.govmdpi.com Similarly, the 1H and 13C NMR chemical shifts can be predicted, providing a theoretical spectrum. researchgate.net

A crucial step in computational research is the comparison of these predicted spectroscopic data with results obtained from experimental measurements (e.g., FT-IR and NMR spectroscopy). eurjchem.comnih.gov A strong correlation between the theoretical and experimental spectra serves to validate the computational model and the level of theory used. nanobioletters.com This validation lends confidence to the other predicted properties of the molecule, such as its geometry and electronic characteristics.

Computational and Theoretical Studies of this compound

Following a comprehensive review of scientific literature, it has been determined that specific computational studies detailing the reaction mechanisms and intermolecular interactions for the compound this compound are not available. Research focusing on the computational elucidation of its reaction pathways or detailed intermolecular interaction analyses, such as Hirshfeld surface analysis, has not been published.

While computational chemistry is a powerful tool for understanding organic reaction mechanisms and non-covalent interactions, its application to every specific compound is not guaranteed. Methodologies like Density Functional Theory (DFT) are frequently employed to model reaction energy surfaces and transition states, providing deep mechanistic insights. Similarly, Hirshfeld surface analysis is a standard method for visualizing and quantifying intermolecular contacts within crystal structures, breaking down the contributions of different types of interactions like hydrogen bonds and van der Waals forces.

However, the application of these specific theoretical and computational techniques to this compound has not been documented in the available scientific literature. Therefore, the following sections on "Computational Elucidation of Reaction Mechanisms" and "Intermolecular Interaction Analysis" cannot be completed with specific data for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Principles of SAR and QSAR in Pyridine (B92270) Carboxamide Research

Structure-Activity Relationship (SAR) analysis is a qualitative approach that seeks to understand how specific structural modifications to a molecule, in this case, the pyridine carboxamide scaffold, influence its biological activity. svuonline.org The fundamental premise is that molecules with similar structures are likely to exhibit similar biological properties. svuonline.org For pyridine carboxamides, SAR studies involve synthesizing a series of analogs where different parts of the molecule are systematically altered—for instance, changing the substituent on the pyridine ring, modifying the amide linkage, or altering the N-hydroxy group. The analysis of these changes helps identify which chemical groups are crucial for eliciting the desired biological effect. creative-biolabs.com For example, research on various pyridine derivatives has shown that the presence and position of groups like halogens, methoxy (B1213986) (-OMe), and hydroxyl (-OH) can significantly enhance biological activity, whereas bulky groups may diminish it. nih.govdrugdesign.org

Quantitative Structure-Activity Relationship (QSAR) analysis advances this concept by establishing a mathematical or statistical model that correlates the chemical structure with biological activity. nih.gov Unlike the qualitative nature of SAR, QSAR provides a quantitative prediction of a compound's activity. creative-biolabs.com This is achieved by representing the molecular structure through numerical values known as molecular descriptors, which quantify various physicochemical properties. mdpi.com For pyridine carboxamides, a QSAR model could take the form of an equation that links descriptors (e.g., lipophilicity, electronic properties, size) to a measured biological endpoint, such as the half-maximal inhibitory concentration (IC50). nih.govchemrevlett.com Such models are invaluable for predicting the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

Design of Compound Libraries for Systematic SAR Studies

To conduct a systematic SAR study, researchers design and synthesize a compound library—a collection of structurally related molecules. drugdesign.org The design of such a library for analogs of 5-Chloro-N-hydroxypyridine-3-carboxamide would involve a strategic selection of building blocks to explore the chemical space around the core scaffold. The primary goal is to maximize the diversity of the library to ensure that a wide range of physicochemical properties is examined. stanford.edu

Key considerations in library design include:

Scaffold Hopping and Substitution: The core pyridine ring can be substituted at various positions. For a systematic study of this compound, one might vary the halogen at position 5 (e.g., replacing chloro with fluoro or bromo) or introduce other small substituents at available positions.

Amide Moiety Modification: The N-hydroxypyridine-3-carboxamide portion can be altered. This could involve replacing the N-hydroxy group with other functionalities or changing the carboxamide linker itself.

Reagent-Based vs. Product-Based Diversity: The design can focus on the diversity of the starting materials (reagent-based) or the diversity of the final synthesized products (product-based). drugdesign.org A common strategy is to use a solid-phase synthesis approach, which allows for the efficient creation of a large number of derivatives by combining a set of core structures with various building blocks. drugdesign.org

The resulting library of compounds is then screened for biological activity, and the data generated forms the basis for establishing robust SAR and subsequent QSAR models.

Identification of Key Structural Features Influencing Biological Activity

Through systematic analysis of a compound library, key structural features that govern the biological activity of pyridine carboxamides can be identified. For the parent compound, this compound, several features would be investigated:

The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the electronic distribution of the entire molecule. Its position relative to the carboxamide group is critical.

The Chlorine Atom at Position 5: Halogen atoms can influence activity through various mechanisms. They can act as a hydrophobic feature, participate in halogen bonding, and alter the electronic properties of the pyridine ring. SAR studies on related compounds have shown that introducing a chlorine atom can significantly increase binding affinity and potency. drugdesign.org The position of the halogen is also crucial; for example, studies on pyridine carbothioamides showed that a chloro group at the meta-position resulted in potent inhibition of the urease enzyme. mdpi.com

The N-hydroxypyridine-3-carboxamide Moiety: This functional group is critical for activity, likely through its ability to form hydrogen bonds or chelate metal ions within a biological target's active site. The planarity between the substituted pyridine ring and the amide group can also be a significant factor, as co-planar structures may facilitate better binding to a target receptor. mdpi.com

By comparing the activity of analogs, researchers can construct a pharmacophore model, which is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.

Development of QSAR Models

The development of a predictive QSAR model is a multi-step process that transforms the qualitative observations from SAR into a validated, quantitative tool.

The first step in QSAR modeling is to describe the chemical structures using molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. hufocw.org These descriptors are calculated from the 2D or 3D representation of the molecule using specialized software. They can be categorized as follows:

Descriptor ClassDescriptionExamples
Topological Based on the 2D representation of the molecule, describing atomic connectivity.Wiener index, Randić's connectivity index, Atom counts. nih.govhufocw.org
Geometrical Based on the 3D structure of the molecule.Molecular surface area, Molecular volume, Shape indices. hufocw.org
Electronic Describe the electronic properties of the molecule.Dipole moment, Partial atomic charges, HOMO/LUMO energies. nih.govhufocw.org
Hybrid/Physicochemical Relate to bulk properties or a combination of factors.LogP (lipophilicity), Molar refractivity, Polar surface area (PSA). hufocw.org

For a series of this compound analogs, a range of these descriptors would be calculated for each molecule in the dataset to capture the structural variations responsible for differences in biological activity.

Once descriptors are calculated, chemometric tools are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Multiple Linear Regression (MLR): This is one of the most common methods used to generate a QSAR model. chemrevlett.com MLR creates a linear equation that describes the relationship between the biological activity and two or more molecular descriptors. The goal is to find the best-fitting model with the most statistically significant descriptors. nih.gov

Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity (descriptors are correlated with each other). nih.gov It reduces the large number of variables to a smaller set of orthogonal "latent variables" and then performs regression on them.

Genetic Algorithm (GA): A genetic algorithm is often used for variable selection before applying MLR or PLS. nih.govnih.gov It mimics the process of natural selection to identify the subset of descriptors that results in the most predictive QSAR model, helping to avoid overfitting and improving the model's robustness.

The output of this step is a QSAR equation, such as the hypothetical one below for a series of analogs: log(1/IC50) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular_Volume)

A QSAR model is only useful if it is statistically robust and can accurately predict the activity of new compounds. uniroma1.it Therefore, rigorous validation is a critical final step. mdpi.com Validation is performed using several statistical metrics and procedures:

Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. The most common method is Leave-One-Out Cross-Validation (LOO-CV) . In this technique, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The predictive ability is measured by the cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. chemrevlett.comuniroma1.it

External Validation: This is the most stringent test of a model's predictive power. The initial dataset is split into a training set (typically 70-80% of the compounds) and a test set. The model is built using only the training set and then used to predict the activities of the compounds in the test set, which the model has never seen before. The predictive R² (R²pred) is calculated, and a value greater than 0.6 is generally considered acceptable. uniroma1.it

Y-Randomization: This test ensures that the model is not the result of a chance correlation. The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is built with the original descriptors. This process is repeated multiple times. If the resulting models have significantly lower R² and q² values than the original model, it confirms that the original model is statistically meaningful. uniroma1.it

The table below summarizes key statistical parameters used to assess the quality of a QSAR model. chemrevlett.comresearchgate.net

ParameterSymbolDescriptionAcceptable Value
Coefficient of Determination Measures the goodness-of-fit of the model to the training set data.> 0.6
Cross-validated R² q² (or Q²)Measures the internal predictive ability of the model.> 0.5
Predictive R² R²predMeasures the model's ability to predict the activity of an external test set.> 0.6
F-test value FA measure of the statistical significance of the model.High value
Standard Error of Estimate sMeasures the deviation of the predicted values from the experimental values.Low value

Only models that satisfy these rigorous statistical criteria are considered reliable for predicting the biological activity of new chemical entities and guiding further drug design efforts. researchgate.net

Pharmacophore Modeling and Ligand-Based Molecular Design

Pharmacophore modeling and ligand-based molecular design are pivotal computational strategies in drug discovery that identify the essential structural features required for a molecule to interact with a specific biological target. nih.gov In the absence of a known three-dimensional receptor structure, these ligand-based methods rely on the analysis of a set of molecules known to be active against a target to derive a hypothetical model, or pharmacophore, that encapsulates their shared steric and electronic properties. nih.govbrieflands.com For compounds like this compound, which belongs to the hydroxamic acid class, these design principles are frequently applied in the development of metalloenzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. pharmacophorejournal.comnih.gov

The N-hydroxypyridine-carboxamide moiety is a derivative of a hydroxamic acid, a classic zinc-binding group (ZBG) known to chelate the zinc ion within the active site of HDACs. pharmacophorejournal.comnih.gov Consequently, the design and analysis of related compounds are often rationalized through the well-established pharmacophore model for HDAC inhibitors. This model is generally composed of three key components:

A Zinc-Binding Group (ZBG): This feature is responsible for coordinating with the Zn²⁺ ion deep within the catalytic pocket of the enzyme. The hydroxamic acid group is a highly effective ZBG. pharmacophorejournal.comresearchgate.net

A Linker Moiety: This component connects the ZBG to the cap group and occupies the substrate-binding tunnel of the enzyme. researchgate.net

A "Cap" Group: This is typically a larger, often aromatic or hydrophobic, group that provides surface recognition, interacting with amino acid residues at the rim of the active site tunnel. These interactions contribute significantly to the inhibitor's potency and isoform selectivity. nih.govresearchgate.net

The structure of this compound can be mapped onto this pharmacophore model, where the N-hydroxypyridine-carboxamide function serves as the ZBG and the 5-chloropyridine ring acts as the cap group. Research on analogous structures, such as 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, has demonstrated that a chloro-substituted aromatic ring system can function effectively as a cap group, forming crucial hydrophobic interactions with residues in the active site opening. nih.gov

Pharmacophore hypotheses for related N-hydroxypyridin-2-yl-acrylamides have identified a five-point model (AADRR) as being statistically significant for predicting activity. This model highlights the importance of specific chemical features for biological function. researchgate.net

Table 1: Key Pharmacophoric Features for Hydroxamic Acid-Based HDAC Inhibitors This table outlines the essential chemical features and their roles in binding to the histone deacetylase active site, based on established pharmacophore models. brieflands.comresearchgate.net

Feature IDPharmacophore FeaturePutative Role in BindingCorresponding Moiety in this compound
1Zinc-Binding Group (ZBG)Coordinates with the catalytic Zn²⁺ ion.N-hydroxy-carboxamide (-C(=O)NHOH)
2Hydrogen Bond Acceptor (A)Forms hydrogen bonds with active site residues.Carbonyl oxygen, Pyridine nitrogen, Hydroxyl oxygen
3Hydrogen Bond Donor (D)Forms hydrogen bonds with active site residues.Hydroxyl hydrogen, Amide hydrogen
4Aromatic Ring (R)Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Tyrosine) in the active site tunnel.Pyridine ring
5Hydrophobic GroupInteracts with hydrophobic pockets of the enzyme.5-Chloro substituent and pyridine ring

Ligand-based molecular design utilizes these pharmacophoric insights to guide the synthesis of new derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies on related scaffolds reveal how modifications to the cap group can modulate inhibitory activity. For instance, in a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors, the nature of the substitution on the cap group was found to be critical for potency. nih.gov

Table 2: Illustrative SAR Data for Modifications on a Related Pyrimidine "Cap" Group The following interactive table presents SAR data for a series of HDAC inhibitors featuring a 5-chloro-pyrimidine cap group, demonstrating the impact of substitutions on inhibitory activity against HDAC1. This illustrates the principles of ligand-based design, where small changes to the cap moiety can lead to significant differences in biological effect. (Data derived from analogous series nih.gov).

Compound IDCap Group Substitution (R)HDAC1 IC₅₀ (µM)SAR Interpretation
L1-H1.132Baseline activity with an unsubstituted phenyl ring.
L24-OCH₃0.684Small, electron-donating groups like methoxy are beneficial for activity.
L34-F0.895Halogen substitution is well-tolerated.
L44-CH₃0.751Small alkyl groups enhance potency.
L54-C(CH₃)₃>1000Bulky substituents like tert-butyl are detrimental, likely due to steric hindrance at the active site rim.
L63,4,5-(OCH₃)₃1.156Multiple methoxy groups do not further improve activity over a single substitution.

These findings underscore the utility of pharmacophore models in rational drug design. By understanding the key interactions that govern a compound's activity, chemists can strategically modify a lead structure like this compound. For example, guided by the model, further design efforts could involve altering the substitution pattern on the pyridine ring to optimize interactions with the cap-binding region or modifying the linker (in this case, the carboxamide bond) to improve geometric alignment within the active site. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry for lead optimization. nih.gov

Mechanistic Investigations and Biological Interaction Studies

In Vitro Biological Assay Methodologies

There is no specific information available detailing the in vitro biological evaluation of 5-Chloro-N-hydroxypyridine-3-carboxamide.

Enzyme Inhibition and Activation Studies

No studies have been published that describe the screening of this compound against specific enzymes or detail its inhibitory or activation properties. The hydroxypyridone and hydroxypyrone scaffolds, which are structurally related, are known for their metal-chelating properties and have been investigated as inhibitors of various metalloenzymes nih.gov. However, specific enzymatic inhibition data for this compound is not present in the available literature.

Modulations of Protein-Protein Interactions

The ability of this compound to modulate protein-protein interactions (PPIs) has not been reported. While targeting PPIs is a significant area of drug discovery, with various strategies employed to either inhibit or stabilize these interactions, there is no evidence to suggest that this particular compound has been investigated in this context nih.govajwilsonresearch.comnih.gov. Hub proteins like 14-3-3, which are involved in numerous cellular processes through PPIs, are common targets for small molecule modulators, but no connection to this compound has been established nih.govmdpi.combirmingham.ac.uk.

In Vivo Pre-clinical Research Models

There is a lack of published pre-clinical in vivo studies for this compound in any non-human models.

Selection and Justification of Animal or Plant Models for Biological Studies

No animal or plant models have been reported in the literature for the study of the biological processes affected by this compound. While a related, but structurally distinct and more complex compound, 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064), has been characterized in mouse, rat, dog, and rhesus sleep models, these findings cannot be extrapolated to this compound nih.gov. The selection of appropriate animal models is a critical step in biomedical research to mimic human physiology and disease states, but this has not been documented for the compound nih.gov.

Biological Endpoints for Mechanistic Exploration

As there are no reported in vivo studies, no biological endpoints for the mechanistic exploration of this compound have been defined or investigated.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms of a compound is fundamental to its development as a potential therapeutic agent. For this compound, this involves identifying its direct molecular targets and understanding its subsequent influence on the intricate network of biochemical pathways and cellular processes.

Investigation of Molecular Targets and Binding Specificity

While the specific molecular targets of this compound are not yet fully elucidated, research on analogous compounds offers valuable insights. For instance, certain pyridine (B92270) carboxamide derivatives have been investigated as inhibitors of various enzymes. One notable target for some antifungal pyridine carboxamides is succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov The inhibition of this enzyme disrupts fungal respiration and energy production.

Furthermore, other complex heterocyclic compounds containing chloro and carboxamide moieties have been shown to interact with specific cellular receptors. For example, a structurally distinct compound, 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide, has been identified as a selective orexin 2 receptor antagonist. nih.gov While not a direct analogue, this highlights the potential for the pyridine carboxamide scaffold to be tailored for specific receptor binding.

Impact on Biochemical Pathways and Cellular Processes

The interaction of a compound with its molecular target invariably triggers a cascade of effects on various biochemical pathways and cellular processes. For compounds related to this compound, these effects can be widespread.

In the context of antifungal action, the inhibition of succinate dehydrogenase by related pyridine carboxamides directly impacts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, fungal cell death. nih.gov

In the realm of antiproliferative activity, related compounds have been shown to influence cell cycle progression. For example, certain functionalized isatins can cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov This disruption of the normal cell cycle can halt the proliferation of cancer cells.

Exploration of Specific Biological Activities (Research Area Focus)

Building on the foundational understanding of molecular targets and pathways, research has focused on the specific biological activities of compounds structurally related to this compound. These investigations have primarily centered on their antimicrobial, antiviral, and antiproliferative properties.

Research into Antimicrobial Interaction Mechanisms (e.g., antibacterial, antifungal)

The antimicrobial potential of pyridine-containing compounds is a significant area of research. mdpi.comnih.gov The mechanisms underlying these activities are diverse and depend on the specific structural features of the molecule.

Antibacterial Mechanisms: Studies on sulfonamides that incorporate a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov While the exact mechanism for this specific scaffold was not detailed, sulfonamides, in general, are known to competitively inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Folic acid is essential for the synthesis of nucleic acids, and its disruption inhibits bacterial growth.

Antifungal Mechanisms: As previously mentioned, a key antifungal mechanism for some pyridine carboxamide derivatives is the inhibition of succinate dehydrogenase. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions. nih.gov The consequence of this inhibition is the disruption of the fungal cell wall, disintegration of subcellular organelles, and ultimately, apoptosis. mdpi.com

Below is a table summarizing the in vitro antifungal activity of a related pyridine carboxamide compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), against various plant pathogens.

PathogenInhibition Rate (%) at 50 mg/L
Botrytis cinerea76.9
Colletotrichum ambiens84.1 (for a related compound 3g)

Data adapted from a study on novel pyridine carboxamides. nih.gov

Studies on Antiviral Mechanisms

The investigation of antiviral mechanisms for this class of compounds is an emerging field. The general mechanisms of antiviral drugs can include the inhibition of viral attachment and entry into host cells, disruption of viral replication and transcription, and prevention of the release of new viral particles. nih.govnih.gov

While specific studies on the antiviral mechanisms of this compound are limited, research on other heterocyclic compounds provides a framework for potential modes of action. For instance, some antiviral agents function as inhibitors of viral polymerases or proteases, which are essential for the viral life cycle. nih.govnih.gov

Investigations into Antiproliferative Biochemical Modulations

The antiproliferative properties of compounds structurally related to this compound have been explored against various cancer cell lines. The biochemical modulations responsible for these effects are often multifaceted.

One proposed mechanism for the antiproliferative activity of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines is the interference with phospholipid metabolism through the inhibition of phosphoinositide-specific phospholipase C (PI-PLC). mdpi.com PI-PLC is a crucial enzyme in signal transduction pathways that regulate cell growth and proliferation.

Furthermore, studies on 5-chloro-indole derivatives have demonstrated their potential as potent inhibitors of the EGFRT790M/BRAFV600E pathways, which are often dysregulated in cancer. mdpi.com Inhibition of these pathways can block downstream signaling and induce apoptosis in cancer cells. Hydroxythiopyridones, another class of related compounds, have also shown potent cytotoxic activity against cancer cells. nih.gov

The following table presents the antiproliferative activity of a related compound, 5o, against several human cancer cell lines.

Cell LineIC50 (µM)
Compound 5o1.69
Sunitinib (control)8.11

Data adapted from a study on 5-methoxyindole tethered C-5 functionalized isatins. nih.gov

Research on Anti-inflammatory Biochemical Pathways

The anti-inflammatory potential of pyridine-containing compounds is an active area of investigation. Research into related molecules suggests several possible biochemical pathways through which this compound might exert anti-inflammatory effects.

One prominent hypothesis for the anti-inflammatory action of certain pyridine derivatives involves the inhibition of key enzymes in the inflammatory cascade , such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. The mechanism of inhibition by some related compounds is thought to involve the chelation of essential metal ions, like iron, within the active sites of these enzymes, thereby hindering their catalytic activity.

Another significant pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Some pyridine and carboxamide derivatives have been shown to interfere with the activation of the NF-κB pathway, although the precise molecular interactions are often complex and not fully elucidated. This interference can occur at various points, such as inhibiting the degradation of IκBα (the inhibitory protein of NF-κB) or preventing the nuclear translocation of the active NF-κB subunits.

The table below summarizes the potential anti-inflammatory mechanisms based on studies of related compounds.

Potential Anti-inflammatory MechanismKey Molecular TargetsPotential Effect of Inhibition
Enzyme Inhibition Cyclooxygenase (COX-1, COX-2)Decreased prostaglandin synthesis
Lipoxygenase (e.g., 5-LOX)Decreased leukotriene synthesis
Signaling Pathway Modulation NF-κB PathwayReduced expression of pro-inflammatory cytokines and mediators

It is crucial to emphasize that these pathways represent potential areas of investigation for this compound, and further specific research is required to confirm its precise mechanism of action.

Exploration of Cardiovascular and Antihyperlipidemic Mechanisms

The cardiovascular and antihyperlipidemic effects of nicotinamide (a pyridinecarboxamide) and its derivatives are well-documented, providing a basis for hypothesizing the potential mechanisms of this compound.

The primary mechanism by which nicotinamide and related compounds are thought to exert their antihyperlipidemic effects is through the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes. This enzyme is crucial for the final step in triglyceride synthesis. By inhibiting DGAT2, these compounds can reduce the synthesis of triglycerides, leading to a decrease in the secretion of very-low-density lipoprotein (VLDL) from the liver. This, in turn, can lead to lower plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.

Furthermore, some nicotinamide derivatives have been observed to increase levels of high-density lipoprotein (HDL) cholesterol . The exact mechanism for this effect is not fully understood but may involve a reduction in the hepatic uptake and clearance of HDL particles.

A study on a structurally related compound, N-(Benzoylphenyl)-5-chloro-1H-indole-2-carboxamide, demonstrated hypolipidemic activity in a preclinical model, suggesting that the chloro-substituted carboxamide moiety may contribute to effects on lipid profiles. However, the direct relevance of these findings to a pyridine-based structure requires further investigation.

The potential cardiovascular and antihyperlipidemic mechanisms are summarized in the table below.

Potential MechanismPrimary Target/ProcessConsequence
Antihyperlipidemic Inhibition of DGAT2 in the liverReduced triglyceride synthesis and VLDL secretion
Modulation of HDL metabolismIncreased plasma HDL cholesterol levels
Cardiovascular Increased NAD+ biosynthesisImproved endothelial function and cellular metabolism

Further research is necessary to determine if this compound engages with these or other pathways to elicit cardiovascular and antihyperlipidemic effects.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The imperative of green chemistry is reshaping the synthesis of pharmacologically active molecules. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for producing 5-Chloro-N-hydroxypyridine-3-carboxamide and its analogues. Traditional multi-step syntheses often rely on hazardous reagents and solvents, generating significant chemical waste. The development of sustainable alternatives is a key objective.

Emerging strategies that could be applied include:

Electrochemical Synthesis : This method can replace chemical oxidants with electricity, a clean reagent. An electrochemical approach could be used for the amidation of pyridine (B92270) carbohydrazides in aqueous media, significantly reducing the environmental impact. rsc.org

Mechanochemistry : Techniques like ball milling can drive chemical reactions by mechanical force, often in the absence of solvents. researchgate.net This approach is particularly advantageous for reactions involving reagents with low solubility, such as hydroxylamine (B1172632) hydrochloride, a key component in hydroxamic acid synthesis. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyridine and hydroxamic acid derivatives. organic-chemistry.org

Catalytic Approaches : Investigating novel, reusable catalysts, such as iron-based catalysts for pyridine ring formation, can lead to more atom-economical and sustainable processes. rsc.org The use of coupling reagents that generate recoverable and reusable byproducts also represents a significant step toward greener synthesis. organic-chemistry.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
Synthetic StrategyConventional ApproachPotential Sustainable AlternativeKey Advantages of Alternative
Amide Bond FormationUse of coupling reagents with poor atom economy (e.g., carbodiimides)Electrochemical synthesis from carbohydrazides rsc.orgAvoids chemical oxidants, uses green solvent (water)
Hydroxamic Acid FormationSolvent-based reaction with activated carboxylic acidsMechanochemical (ball milling) synthesis researchgate.netSolvent-free, rapid reaction times, simplified purification
Heating MethodConventional reflux heatingMicrowave-assisted heating organic-chemistry.orgReduced reaction time, improved energy efficiency, higher yields
Pyridine Ring SynthesisMulti-step classical condensation reactionsIron-catalyzed cyclization rsc.orgUse of an inexpensive, non-toxic metal catalyst

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For this compound, these computational tools can be leveraged to design next-generation analogues with superior potency, selectivity, and pharmacokinetic properties.

Future applications of AI and ML in this context include:

Generative Models for De Novo Design : AI algorithms can be trained on vast libraries of known active molecules to generate novel chemical structures based on the 5-chloro-pyridine-3-carboxamide scaffold. These models can explore a much larger chemical space than traditional medicinal chemistry, proposing innovative molecules with a high probability of biological activity.

Predictive Modeling : ML models can be developed to predict various properties of virtual compounds, such as their binding affinity for specific targets, absorption, distribution, metabolism, and excretion (ADME) profiles. This allows for the in silico screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

Optimization of Lead Compounds : By analyzing structure-activity relationships (SAR) from existing data, ML can identify key structural modifications that are likely to enhance a desired biological effect while minimizing off-target activity. This data-driven approach can guide a more efficient lead optimization process.

Discovery of Novel Molecular Targets and Pathways for Intervention

While the hydroxamic acid moiety is a well-known zinc-binding group, making metalloenzymes a probable class of targets, the full spectrum of proteins that this compound interacts with remains to be explored. A significant body of research indicates that pyridine hydroxamic acids are potent inhibitors of histone deacetylases (HDACs), particularly HDAC6. researchgate.net This inhibition is linked to antiviral and antiproliferative effects.

Future research will aim to move beyond this established target class:

Target Deconvolution : Employing chemoproteomic techniques, researchers can use derivatives of this compound to identify its direct binding partners within the cellular proteome. This can uncover unexpected targets and reveal novel mechanisms of action.

Exploring Other Metalloenzymes : The compound's chelating ability makes other zinc-containing enzymes, such as matrix metalloproteinases (MMPs) or carbonic anhydrases, potential targets for inhibition. nih.gov Systematic screening against panels of these enzymes could reveal new therapeutic applications.

Pathway Analysis : Once novel targets are identified, downstream pathway analysis using transcriptomics and proteomics can elucidate the broader biological consequences of target engagement. This can connect the molecular action of the compound to cellular phenotypes and disease pathologies, suggesting new therapeutic strategies.

Table 2: Known and Potential Molecular Targets
Target ClassSpecific Example(s)Associated Disease AreaRationale for Investigation
Histone Deacetylases (HDACs)HDAC6 researchgate.netCancer, Viral Infections (HCV)Established target for pyridine hydroxamic acids.
Matrix Metalloproteinases (MMPs)MMP-2, MMP-9Cancer, InflammationKnown class of zinc-dependent metalloenzymes.
Carbonic AnhydrasesCA-IXCancerZinc-containing enzymes involved in pH regulation.
UreaseHelicobacter pylori UreaseInfectious DiseaseNickel-containing metalloenzyme inhibited by hydroxamic acids. nih.gov

Application as Advanced Biological Probes and Chemical Tools in Research

Beyond its potential as a therapeutic agent, this compound serves as an excellent scaffold for the development of sophisticated chemical tools to probe biological systems. These tools are invaluable for validating drug targets, studying enzyme function, and visualizing cellular processes.

Future developments in this area could include:

Fluorescent Probes : By conjugating the core structure with a fluorophore (e.g., a coumarin (B35378) or rhodamine), researchers can create probes to visualize the subcellular localization of target enzymes like HDACs. nih.govelsevierpure.com These probes can be used in high-throughput screening assays or cellular imaging to measure target engagement of non-fluorescent drug candidates. nih.gov

Photoaffinity Probes : Incorporating a photoreactive group (e.g., a benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne) would create a tool for covalently labeling and identifying the protein targets of the compound in a complex biological sample. rsc.orgnih.gov This is a powerful method for target discovery and validation. rsc.orgnih.gov

PROTACs (Proteolysis-Targeting Chimeras) : The compound could be developed into a warhead for a PROTAC. By linking it to a ligand for an E3 ubiquitin ligase, the resulting molecule could induce the targeted degradation of its protein target (e.g., a specific HDAC isoform) rather than just inhibiting it. nih.govmdpi.com This provides a powerful chemical knockout tool to study the non-enzymatic functions of the target protein. nih.gov

These emerging research avenues highlight the multifaceted potential of this compound. Through innovations in sustainable synthesis, the application of artificial intelligence, the exploration of new biological targets, and its development as a chemical probe, this compound is poised to contribute significantly to both medicinal chemistry and chemical biology.

Q & A

Q. How can the compound’s pharmacokinetic properties, such as metabolic stability, be assessed in preclinical studies?

  • Methodology :
  • Microsomal Incubations : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.
  • Caco-2 Permeability : Assess intestinal absorption potential.
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction .

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